molecular formula C16H16ClNO2 B303379 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one

2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one

Cat. No. B303379
M. Wt: 289.75 g/mol
InChI Key: RUJLUCBGZRPUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one, also known as BCPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCPI is a cyclic ketone that contains a piperidine ring and a benzoyl group. It is a white crystalline powder that is soluble in organic solvents but insoluble in water.

Mechanism of Action

The mechanism of action of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has also been shown to bind to the μ-opioid receptor, a receptor that is involved in the modulation of pain.
Biochemical and Physiological Effects:
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and analgesic effects. In vitro studies have shown that 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has also been shown to reduce inflammation and pain in animal models of inflammation and pain.

Advantages and Limitations for Lab Experiments

2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has some limitations, including its low water solubility and potential toxicity. Therefore, caution should be taken when handling 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one in the lab.

Future Directions

There are several future directions for the research on 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one. One direction is to further investigate the mechanism of action of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one and its potential targets. Another direction is to develop new derivatives of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one with improved pharmacological properties. Additionally, 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one can be used as a building block in the synthesis of novel bioactive molecules. Further studies are needed to fully understand the potential applications of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one in various fields.
In conclusion, 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has shown promising results as an anti-tumor agent, anti-inflammatory agent, and analgesic. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. Further studies are needed to fully understand the potential applications of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one in various fields.

Synthesis Methods

2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one can be synthesized through various methods, including the reaction of 2-chloro-1,3-butadiene with benzoyl chloride and piperidine in the presence of a base, or the reaction of 2-chloro-1,3-butadiene with benzoyl isocyanate and piperidine. The yield of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.

Scientific Research Applications

2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has shown promising results as an anti-tumor agent, anti-inflammatory agent, and analgesic. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has also been used as a building block in the synthesis of various bioactive molecules, including natural products and pharmaceuticals.

properties

Product Name

2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

2-benzoyl-4-chloro-3-piperidin-1-ylcyclobut-2-en-1-one

InChI

InChI=1S/C16H16ClNO2/c17-13-14(18-9-5-2-6-10-18)12(16(13)20)15(19)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2

InChI Key

RUJLUCBGZRPUKW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C(=O)C2Cl)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)C2Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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